molecular formula C5H10ClF2NO B2972851 (3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride CAS No. 1783608-16-1

(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B2972851
CAS No.: 1783608-16-1
M. Wt: 173.59
InChI Key: SGDMTPQWUJUZJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The resulting fluorinated pyrrolidine is then subjected to further reactions to introduce the methanol group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical processes, making the compound valuable for research in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyrrolidin-2-yl)methanol hydrochloride
  • (3,3-Difluoropyrrolidine)
  • (2,2-Difluoropyrrolidine)

Uniqueness

(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position of the pyrrolidine ring enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(3,3-difluoropyrrolidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-4(5)3-9;/h4,8-9H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDMTPQWUJUZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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